molecular formula C19H23NO5 B8311647 2-Cyclopentyl-4-(4-methylpent-1-ynyl)-5-nitrophenyl methyl carbonate

2-Cyclopentyl-4-(4-methylpent-1-ynyl)-5-nitrophenyl methyl carbonate

Cat. No.: B8311647
M. Wt: 345.4 g/mol
InChI Key: ZZZTVZPYUHTRHK-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4-(4-methylpent-1-ynyl)-5-nitrophenyl methyl carbonate is a useful research compound. Its molecular formula is C19H23NO5 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

[2-cyclopentyl-4-(4-methylpent-1-ynyl)-5-nitrophenyl] methyl carbonate

InChI

InChI=1S/C19H23NO5/c1-13(2)7-6-10-15-11-16(14-8-4-5-9-14)18(25-19(21)24-3)12-17(15)20(22)23/h11-14H,4-5,7-9H2,1-3H3

InChI Key

ZZZTVZPYUHTRHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC#CC1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)C2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-bromo-2-cyclopentyl-5-nitrophenyl methyl carbonate (100 mg, 0.29 mmol), Pd(PPh3)2Cl2 (4 mg, 0.006 mmol), and CuI (1 mg, 0.006 mmol) was added DMF (600 μL), triethylamine (750 μL), and 4-methylpent-1-yne (72 mg, 103 μL, 0.87 mmol). The reaction mixture was stirred under N2 atmosphere for 20 min, resulting in product formation with partial loss of the carbonate group. The reaction was diluted with ethyl acetate, washed with 50% saturated sodium bicarbonate solution (2×20 mL), water, and brine. The solution was dried over Na2SO4 and filtered through a plug of silica. The filtrate was treated with triethylamine (29 mg, 40 μL, 0.29 mmol) and then dropwise with methyl chloroformate (14 mg, 11 μL, 0.14 mmol). The reaction mixture was stirred for 10 min, and was then dried down, diluted with ethyl acetate, washed with 50% saturated sodium bicarbonate solution (2×20 mL), water, 0.5 M HCl, and brine. The solution was dried over Na2SO4, filtered, and concentrated in vacuo to provide 2-cyclopentyl-4-(4-methylpent-1-ynyl)-5-nitrophenyl methyl carbonate as an orange oil (75 mg, 75% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 8.05 (s, 1H), 7.77 (s, 1H), 4.00 (s, 3H), 3.25-3.18 (m, 1H), 2.46 (d, J=6.3 Hz, 2H), 2.00-1.88 (m, 3H), 1.79-1.75 (m, 2H), 1.73-1.55 (m, 4H), 1.06 (d, J=6.6 Hz, 6H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
103 μL
Type
reactant
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
1 mg
Type
catalyst
Reaction Step One
Quantity
750 μL
Type
solvent
Reaction Step One
Name
Quantity
600 μL
Type
solvent
Reaction Step One
Quantity
11 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
40 μL
Type
solvent
Reaction Step Four

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